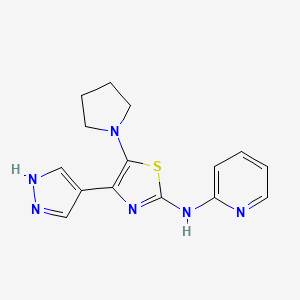
4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple functional groups, including pyrazole, pyridine, pyrrolidine, and thiazole, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the condensation of pyrazole-4-carbaldehyde with pyridine-2-amine, followed by cyclization with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
化学反应分析
Types of Reactions
4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or acyl groups .
科学研究应用
4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine has several scientific research applications:
作用机制
The mechanism of action of 4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .
相似化合物的比较
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, pyridine, pyrrolidine, and thiazole rings, such as:
- 1H-pyrazolo[3,4-b]pyridine derivatives
- 2-(1H-pyrazol-4-yl)-1H-benzimidazoles
- 1,3,4-oxadiazole derivatives
Uniqueness
What sets 4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine apart is its combination of multiple heterocyclic rings, which imparts unique chemical reactivity and biological activity. This structural complexity allows for diverse applications in various fields of research and industry .
属性
分子式 |
C15H16N6S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H16N6S/c1-2-6-16-12(5-1)19-15-20-13(11-9-17-18-10-11)14(22-15)21-7-3-4-8-21/h1-2,5-6,9-10H,3-4,7-8H2,(H,17,18)(H,16,19,20) |
InChI 键 |
FCZVTTGWCSAUGV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(N=C(S2)NC3=CC=CC=N3)C4=CNN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


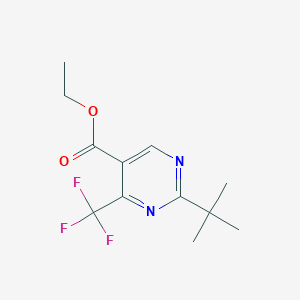
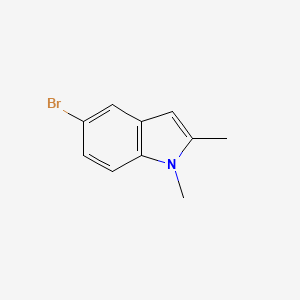
![Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13882182.png)

![6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13882184.png)
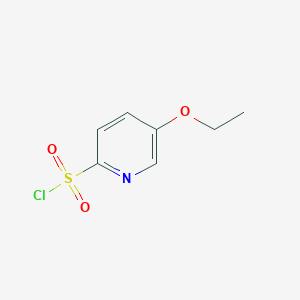
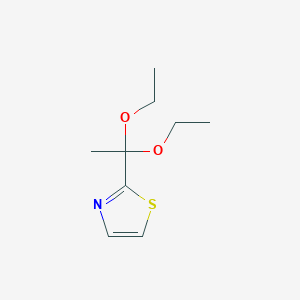
![4-[(6-Bromonaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13882206.png)
![[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol](/img/structure/B13882213.png)
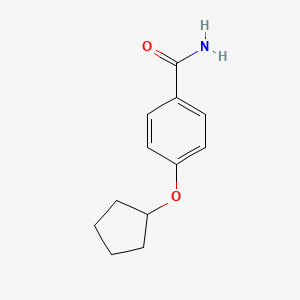
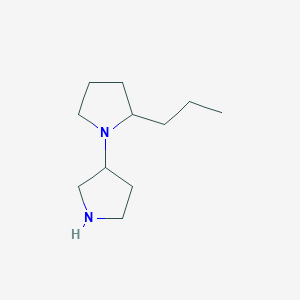
![tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate](/img/structure/B13882233.png)
![4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl methanesulfonate](/img/structure/B13882254.png)
![1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13882256.png)
